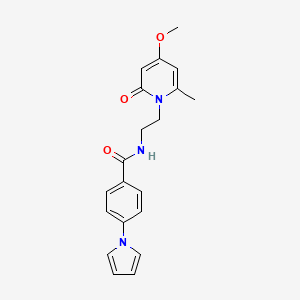

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Description

N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic small molecule characterized by a 4-methoxy-6-methyl-2-oxopyridinone core linked via an ethyl chain to a benzamide group substituted with a pyrrole ring. The pyridinone moiety is a common pharmacophore in medicinal chemistry, often associated with bioactivity due to its hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name |

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-15-13-18(26-2)14-19(24)23(15)12-9-21-20(25)16-5-7-17(8-6-16)22-10-3-4-11-22/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOYLIKQCDECAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

- Pyridine Derivative : The presence of a methoxy group and a methyl group on the pyridine ring enhances its chemical properties.

- Benzamide Moiety : This contributes to its ability to interact with various biological targets.

- Ethyl Chain : Links the pyridine and benzamide portions, potentially influencing its biological activity.

This compound has been identified as an inhibitor of histone methyltransferase EZH2 . This enzyme is crucial for gene silencing through the methylation of histone proteins. By inhibiting EZH2, the compound may reverse epigenetic silencing of tumor suppressor genes, making it a promising candidate for cancer therapeutics .

Biological Activity

The following table summarizes the key biological activities associated with the compound:

| Activity | Description |

|---|---|

| Anticancer Activity | Inhibits EZH2, potentially reversing silencing of tumor suppressor genes . |

| Cell Line Studies | Demonstrated cytotoxic effects in various cancer cell lines . |

| Mechanistic Insights | Competitive inhibition at the active site of EZH2, preventing histone methylation . |

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various experimental models:

-

Inhibition of Cancer Cell Growth :

- In vitro studies showed that this compound significantly reduced cell viability in cancer cell lines, including breast and prostate cancer models. The IC50 values indicated potent anticancer properties compared to standard chemotherapeutics .

-

Mechanistic Studies :

- Research utilizing molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with EZH2, suggesting a specific binding affinity that could be exploited for drug development .

-

Potential for Combination Therapies :

- The ability to reverse epigenetic silencing positions this compound as a potential candidate for combination therapies with other anticancer agents, enhancing overall therapeutic efficacy .

Future Directions

The unique structural features and biological activities of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.

- Structure–Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced activity and selectivity.

- Clinical Trials : To evaluate efficacy and safety in human subjects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s pyridinone core is structurally analogous to the compound in , which also features a 4-methoxy-6-methyl-2-oxopyridinone group. This core is critical for stability and hydrogen-bond donor/acceptor interactions. In contrast, compounds in and employ benzooxazinone and chromenone cores, respectively, which confer distinct electronic and steric properties.

Substituent Diversity: The target compound’s pyrrole-benzamide substituent is unique compared to the indole-carboxamide in or the fluorinated benzamide in . The ethyl linker in the target compound provides flexibility, whereas rigid linkers (e.g., chromenone in ) may restrict conformational mobility during target binding.

These methods highlight the versatility of heterocyclic synthesis but suggest that the target compound may require tailored conditions for optimal yield.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Notes:

- The target compound’s pyrrole group may enhance aromatic stacking but reduce aqueous solubility compared to the indole in .

- The absence of electron-withdrawing groups (e.g., fluorine in ) suggests lower metabolic resistance than fluorinated analogs.

Implications for Research and Development

- Drug Design: The pyridinone-pyrrole architecture of the target compound could be optimized for CNS penetration or antimicrobial activity, leveraging lessons from and .

- Synthetic Challenges : The ethyl linker and pyrrole incorporation may necessitate protecting-group strategies or catalyst screening to avoid side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.